![molecular formula C12H14N2O5S2 B3978273 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3978273.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrophenyl)thio]acetamide
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrophenyl)thio]acetamide, commonly known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTA is a thiol-reactive compound that has been used extensively in biochemical research as a reducing agent and a probe for thiol groups.
Scientific Research Applications
DTTA has been extensively used in scientific research due to its unique properties. It is a thiol-reactive compound that can be used as a reducing agent and a probe for thiol groups. DTTA has been used to study the redox state of proteins, the structure and function of enzymes, and the role of thiol groups in various biological processes. DTTA has also been used as a cross-linking agent for proteins and nucleic acids, and as a fluorescent probe for imaging thiol groups in cells.
Mechanism of Action
DTTA reacts with thiol groups through a Michael addition reaction, forming a thioether linkage. The reaction is reversible, and the thioether linkage can be cleaved by reducing agents such as dithiothreitol (DTT). DTTA can also react with disulfide bonds, forming a mixed disulfide linkage. The reaction with disulfide bonds is irreversible and can be used to cross-link proteins and nucleic acids.
Biochemical and Physiological Effects
DTTA has been shown to have a wide range of biochemical and physiological effects. It can modulate the redox state of proteins by oxidizing or reducing thiol groups. DTTA can also cross-link proteins and nucleic acids, altering their structure and function. DTTA has been shown to inhibit the activity of some enzymes, such as protein disulfide isomerase, which is involved in protein folding and quality control. DTTA has also been shown to induce cell death in cancer cells, possibly by disrupting the redox balance.
Advantages and Limitations for Lab Experiments
DTTA has several advantages for lab experiments. It is a thiol-reactive compound that can be used to study the redox state of proteins and the role of thiol groups in various biological processes. DTTA can also be used as a cross-linking agent for proteins and nucleic acids, and as a fluorescent probe for imaging thiol groups in cells. However, DTTA has some limitations for lab experiments. It can react with other nucleophiles, such as amines and hydroxyl groups, which may interfere with the interpretation of the results. DTTA can also be toxic to cells at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for research on DTTA. One area of interest is the development of new derivatives of DTTA with improved properties, such as increased selectivity for thiol groups and reduced toxicity. Another area of interest is the application of DTTA in imaging thiol groups in vivo, which could have important implications for the diagnosis and treatment of diseases such as cancer. Finally, the role of DTTA in modulating the redox state of proteins and its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-nitrophenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S2/c15-12(13-9-5-6-21(18,19)8-9)7-20-11-4-2-1-3-10(11)14(16)17/h1-4,9H,5-8H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHUCEPKMFACGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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